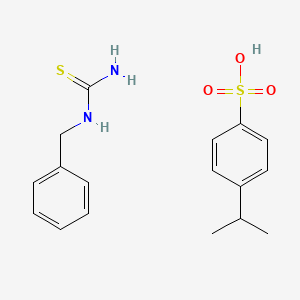
Benzylthiourea;4-propan-2-ylbenzenesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzylthiourea;4-propan-2-ylbenzenesulfonic acid is a compound that combines the properties of benzylthiourea and 4-propan-2-ylbenzenesulfonic acid. Benzylthiourea is known for its applications in organic synthesis and medicinal chemistry, while 4-propan-2-ylbenzenesulfonic acid is a sulfonic acid derivative commonly used in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzylthiourea;4-propan-2-ylbenzenesulfonic acid typically involves the reaction of benzylthiourea with 4-propan-2-ylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the removal of impurities.
Chemical Reactions Analysis
Types of Reactions
Benzylthiourea;4-propan-2-ylbenzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylthiourea moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfonic acid derivatives and disulfides.
Reduction: Thiourea derivatives and amines.
Substitution: Substituted benzylthiourea derivatives.
Scientific Research Applications
Benzylthiourea;4-propan-2-ylbenzenesulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Benzylthiourea;4-propan-2-ylbenzenesulfonic acid involves its interaction with specific molecular targets. The benzylthiourea moiety can form hydrogen bonds and interact with active sites of enzymes, leading to inhibition of enzyme activity. The sulfonic acid group enhances the compound’s solubility and facilitates its interaction with polar molecules.
Comparison with Similar Compounds
Similar Compounds
Benzylthiourea: Known for its use in organic synthesis and medicinal chemistry.
4-propan-2-ylbenzenesulfonic acid: Commonly used in sulfonation reactions and as a catalyst.
Uniqueness
Benzylthiourea;4-propan-2-ylbenzenesulfonic acid combines the properties of both benzylthiourea and 4-propan-2-ylbenzenesulfonic acid, making it a versatile compound with unique reactivity and applications. Its dual functionality allows it to participate in a wide range of chemical reactions and enhances its potential in various scientific fields.
Properties
CAS No. |
90254-04-9 |
|---|---|
Molecular Formula |
C17H22N2O3S2 |
Molecular Weight |
366.5 g/mol |
IUPAC Name |
benzylthiourea;4-propan-2-ylbenzenesulfonic acid |
InChI |
InChI=1S/C9H12O3S.C8H10N2S/c1-7(2)8-3-5-9(6-4-8)13(10,11)12;9-8(11)10-6-7-4-2-1-3-5-7/h3-7H,1-2H3,(H,10,11,12);1-5H,6H2,(H3,9,10,11) |
InChI Key |
PIQUPGQAZAONNE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)CNC(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


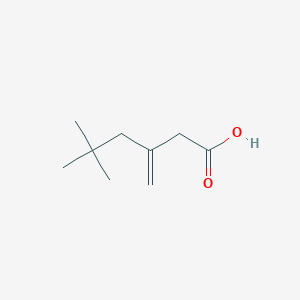
![Benzonitrile, 4-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)carbonyl]-](/img/structure/B14375950.png)
![3-{[(2-Methoxyphenyl)methylidene]amino}quinazolin-4(3H)-one](/img/structure/B14375957.png)

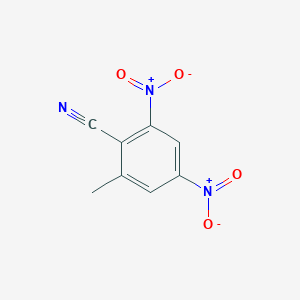
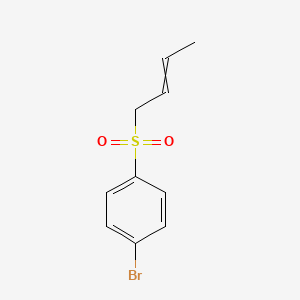
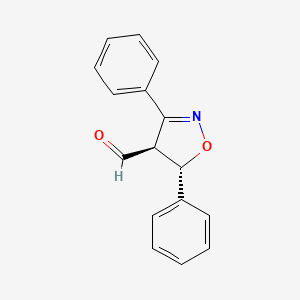
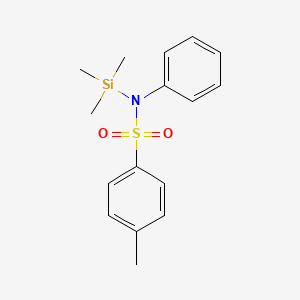
![Phenol, 4-chloro-2-[[(3-nitrophenyl)imino]methyl]-](/img/structure/B14376003.png)
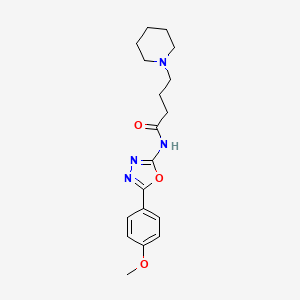
![4-[(E)-{4-[(Pyridin-2-yl)sulfamoyl]phenyl}diazenyl]benzoic acid](/img/structure/B14376013.png)
methanone](/img/structure/B14376026.png)
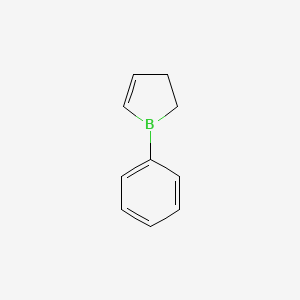
![N-tert-Butyl-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14376033.png)
